molecular formula C24H18FNO2S2 B4565823 3-benzyl-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

3-benzyl-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4565823
M. Wt: 435.5 g/mol
InChI Key: FCMHQKZUIPDBIS-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C24H18FNO2S2 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.07629933 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Structures

  • Research Findings : Studies on compounds similar to the mentioned chemical have revealed insights into their supramolecular structures, such as hydrogen-bonded dimers, chains of rings, and sheet formations. These structural properties are significant for understanding the molecular interactions and potential applications in material science or pharmaceuticals (Delgado et al., 2005).

Anticancer Activity

  • Research Findings : Some derivatives of this compound have shown promising results in anticancer screenings, exhibiting activity against various human cancer cell lines. This suggests potential therapeutic applications in oncology (Refaat, 2010).

Fungicidal Activity

  • Research Findings : Certain derivatives have been evaluated for their fungicidal properties. Some compounds displayed activities comparable to commercial fungicides, indicating their potential use in agriculture or as antifungal agents (Siddiqui et al., 2003).

Antioxidant Properties

  • Research Findings : Research on Thiazolidinone derivatives, which are related to the mentioned compound, has shown their effectiveness as antioxidants in local base oil. This highlights their potential in industrial applications, particularly in the stabilization of oils and lubricants (Mohammed et al., 2019).

Antimicrobial Activity

  • Research Findings : Various synthesized derivatives bearing fluorine atoms have shown significant antimicrobial activity against a range of bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents (Desai et al., 2013).

Schistosomicidal Activity

  • Research Findings : Some thioxo-imidazolidine derivatives, related to the mentioned compound, have been evaluated for their schistosomicidal activity, indicating potential use in treating parasitic infections (Albuquerque et al., 2005).

Properties

IUPAC Name

(5E)-3-benzyl-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO2S2/c25-21-12-5-4-10-19(21)16-28-20-11-6-9-18(13-20)14-22-23(27)26(24(29)30-22)15-17-7-2-1-3-8-17/h1-14H,15-16H2/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMHQKZUIPDBIS-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=CC=C4F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=CC=C3)OCC4=CC=CC=C4F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-benzyl-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.